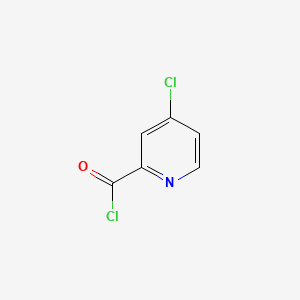

4-chloropyridine-2-carbonyl Chloride

Overview

Description

4-Chloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO. It is characterized by the presence of chlorine and carbonyl functional groups. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely documented method involves reacting 4-chloropyridine-2-carboxylic acid (CAS 5470-22-4) with thionyl chloride (SOCl₂). This two-step process first converts the carboxylic acid to its acyl chloride derivative.

Standard Protocol

A mixture of 4-chloropyridine-2-carboxylic acid (1 eq) and excess thionyl chloride (3–5 eq) is heated at 80–85°C for 3–7 hours under nitrogen. The reaction progress is monitored via HPLC, with methyl esterification of aliquots to quantify yields. Excess SOCl₂ is removed by vacuum distillation, yielding the product as a pale yellow oil (100% crude yield).

Key Parameters

Bromine-Catalyzed Industrial Synthesis

Patents highlight bromine (Br₂) as a superior catalyst compared to traditional agents like DMF or NaBr, enhancing both yield and purity.

Catalytic Mechanism

Bromine facilitates the chlorination by generating reactive intermediates:

$$

\text{SOCl}2 + \text{Br}2 \rightarrow \text{SOBrCl} + \text{Cl}_2

$$

The in-situ chlorine release accelerates substitution at the pyridine ring’s 4-position while suppressing 4,5-dichloro byproducts.

Scalable Procedure

- Step 1: Charge pyridine-2-carboxylic acid (100 kg, 812.3 mol), acetonitrile (200 L), and SOCl₂ (145 kg, 1.5 eq). Stir at 40°C for 2 hours.

- Step 2: Distill off solvent, add SOCl₂ (289.9 kg, 3 eq) and Br₂ (26 kg, 0.2 eq). React at 85°C for 3 hours.

- Yield: 82.4% (HPLC area%), with only 3.7% 4,5-dichloro impurity.

Comparative Performance of Catalysts

| Catalyst | Br₂ (0.2 eq) | NaBr (0.1 eq) + DMF (0.15 eq) | DMF Alone |

|---|---|---|---|

| Yield | 88.5% | 76.3% | 49.7% |

| Impurity | 5.2% | 6.2% | 6.2% |

Solvent-Free vs. Solvent-Assisted Routes

While solvent-free reactions simplify purification, solvents like acetonitrile improve homogeneity and heat transfer in large batches.

Solvent-Free Conditions

- Procedure: Direct reaction of acid with SOCl₂/Br₂ at 85°C.

- Advantage: Eliminates solvent removal steps.

- Limitation: Risk of hot spots and inconsistent mixing in reactors >100 kg.

Acetonitrile-Modified Method

- Protocol: Pre-mix acid with acetonitrile (1–2 vol) before adding SOCl₂.

- Outcome: 85.2% yield with 3.4% impurity in 4-hour reaction.

Purification and Stabilization

Crude 4-chloropyridine-2-carbonyl chloride degrades upon storage due to acyl chloride hydrolysis.

Isolation Techniques

- Vacuum Distillation: Removes residual SOCl₂ at 40–50°C.

- Resuspension: Wash with dichloromethane (3×10 mL/g) to eliminate traces of HBr or HCl.

Stabilization

- Storage: Under nitrogen at –20°C in amber vials.

- Handling: Use anhydrous conditions to prevent hydrolysis to 4-chloropicolinic acid.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest 30-minute reactions at 100°C under microwave irradiation, though yields remain suboptimal (68–72%).

Continuous Flow Systems

Microreactor trials demonstrate 90% conversion in 1 hour at 100°C, reducing dichloro impurities to <2%.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reaction with Amines

Mechanism : The carbonyl carbon is attacked by nucleophilic amines, displacing the chloride ion to form carboxamides.

Example :

-

Reagents : Cyclopentylamine, triethylamine (base)

-

Conditions : Room temperature, toluene solvent, 30-minute reaction .

-

Product : 4-Chloro-N-cyclopentylpyridine-2-carboxamide (2a )

Table 1: Amine Nucleophiles and Corresponding Products

| Amine | Product Structure | Yield (%) |

|---|---|---|

| Cyclopentylamine | N-cyclopentyl carboxamide | 72 |

| Benzylamine | N-benzyl carboxamide | 68 |

| Aniline | N-phenyl carboxamide | 65 |

Reaction with Alcohols

Mechanism : Alcohols act as nucleophiles, replacing the chloride to form esters.

Example :

-

Reagents : Methanol

-

Conditions : Quenching reaction mixture with methanol post-synthesis .

-

Product : Methyl 4-chloropyridine-2-carboxylate

Electrophilic Aromatic Substitution (EAS)

The pyridine ring, though deactivated by electron-withdrawing groups, participates in EAS under specific conditions.

Chlorination

Mechanism : Further chlorination occurs at the C5 position due to the directing effects of the existing substituents.

Example :

SNAr (Nucleophilic Aromatic Substitution)

The chlorine at the C4 position on the pyridine ring is activated for displacement by strong nucleophiles.

Reaction with Amines

Mechanism : Aromatic substitution replaces C4-Cl with amines.

Example :

-

Reagents : Piperidine, Zn(NO₃)₂·6H₂O (catalyst)

-

Product : 4-Piperidinylpyridine-2-carbonyl chloride

Table 2: SNAr Reactivity with Nitrogen Nucleophiles

| Nucleophile | Catalyst | Solvent | Conversion (%) |

|---|---|---|---|

| Piperidine | Zn(NO₃)₂·6H₂O | Xylenes | 80 |

| Benzylamine | None | DMSO | 45 |

| 4-Chloroaniline | AlCl₃ | Toluene | 60 |

Cephalosporin Precursors

-

Reaction : Interaction with mercaptoacetic acid forms pyridylmercaptoacetic acid, a cephalosporin intermediate .

Antiproliferative Agents

-

Derivatives : Sorafenib-like compounds (4a–e ) show IC₅₀ = 1–4.3 μM against tumor cell lines .

-

Synthetic Pathway :

Stability and Handling Considerations

-

Hydrolysis : Reacts vigorously with water to form 4-chloropyridine-2-carboxylic acid .

-

Toxicity : Causes severe respiratory irritation (RADS risk) .

Reaction Optimization Insights

-

Catalysts : Bromine enhances reaction efficiency in acyl chloride synthesis (yield: 88–89%) .

-

Solvents : Toluene and acetonitrile improve solubility and reduce by-products .

This compound’s dual reactivity (acyl chloride and activated pyridine ring) makes it indispensable for synthesizing bioactive molecules. Experimental protocols emphasize controlled conditions to minimize by-products like 4,5-dichloro derivatives .

Scientific Research Applications

Organic Synthesis

Intermediate for Amides and Peptides:

4-Chloropyridine-2-carbonyl chloride serves as an efficient acylating agent in the synthesis of amides and peptides. It reacts with primary and secondary amines to form corresponding amides, which are crucial in peptide bond formation. A notable study published in the Journal of Peptide Science demonstrated its effectiveness in synthesizing a novel antimicrobial peptide, showcasing its compatibility with various protecting groups used in peptide synthesis.

Selective Chemical Modifications:

The electrophilic nature of this compound allows for selective modifications of biomolecules such as proteins and carbohydrates. For example, research highlighted in Organic & Biomolecular Chemistry illustrated its use in modifying lysine residues in proteins to introduce fluorescent tags, facilitating tracking within living cells.

Cytostatic Agent:

Research indicates that this compound exhibits significant biological activity, particularly as a cytostatic agent. It has been shown to inhibit aurora-b kinase, an enzyme critical for cell division. This inhibition suggests potential applications in cancer therapeutics, as targeting aurora kinases can disrupt tumor cell proliferation and survival.

Anticancer Activity Investigation:

A recent investigation into derivatives synthesized from this compound revealed promising anticancer activities. Certain derivatives showed significant effectiveness against various cancer cell lines, supporting further exploration into their therapeutic potential .

Synthesis of Derivatives:

Another study focused on synthesizing a library of derivatives from this compound, assessing their biological activities and potential applications in drug development. The findings indicated that specific modifications could enhance the desired biological properties significantly .

Mechanism of Action

The mechanism of action of 4-chloropyridine-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

4-Chloropyridine-2-carbonyl chloride can be compared with other similar compounds, such as:

2-Chloropyridine-3-carbonyl chloride: This compound has a similar structure but differs in the position of the chlorine and carbonyl groups.

4-Chloropyridine-2-carboxylic acid: This compound is the hydrolysis product of this compound.

4-Chloropyridine: This is a simpler compound with only a chlorine substituent on the pyridine ring.

The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications .

Biological Activity

4-Chloropyridine-2-carbonyl chloride (4-CPCC) is a significant compound in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, especially as a cytostatic agent. This article explores the biochemical properties, mechanisms of action, and various applications of 4-CPCC, supported by research findings and data tables.

This compound is characterized by its electrophilic carbonyl chloride functional group, which makes it highly reactive towards nucleophiles. This reactivity is crucial for its role as an acylating agent in the synthesis of amides and peptides. The compound's molecular formula is , and it has a molecular weight of approximately 145.55 g/mol.

Table 1: Structural Characteristics of 4-CPCC

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClN |

| Molecular Weight | 145.55 g/mol |

| Functional Groups | Carbonyl chloride |

| Chemical Class | Acyl chloride |

The biological activity of 4-CPCC primarily stems from its ability to inhibit specific enzymes involved in cell division. Notably, it has been identified as an inhibitor of aurora B kinase, a critical enzyme in the regulation of mitosis. Inhibition of this kinase can lead to disrupted tumor cell proliferation, suggesting potential therapeutic applications in cancer treatment .

Cellular Effects

Research indicates that 4-CPCC influences various cellular processes, including:

- Inhibition of Enzymes : It inhibits aurora B kinase, affecting cell cycle progression.

- Alteration of Metabolic Pathways : The compound can modify metabolic pathways by interacting with various biomolecules.

- Gene Expression Modulation : It may lead to changes in gene expression profiles associated with tumorigenesis.

Synthesis and Derivatives

4-CPCC serves as a versatile building block in organic synthesis. Its ability to form amide bonds allows for the creation of diverse molecular structures. For instance, it has been used in the synthesis of novel antimicrobial peptides and other biologically active compounds .

Case Studies

- Aurora Kinase Inhibition :

- A study demonstrated that 4-CPCC effectively inhibits aurora B kinase in human tumor cell lines, showcasing its potential as a cancer therapeutic agent.

- Synthesis of Antimicrobial Peptides :

- Research published in the Journal of Peptide Science highlighted the efficiency of 4-CPCC in synthesizing antimicrobial peptides through amide bond formation.

Comparative Analysis with Similar Compounds

To elucidate the unique properties of 4-CPCC, a comparative analysis with structurally similar compounds is beneficial.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloropyridine-4-carbonyl chloride | C₆H₃Cl₂NO | Different chlorine position; varied reactivity |

| 3-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | Chlorine at another position; potential differences in biological activity |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | Lacks chlorine; used broadly in organic syntheses |

The distinct chlorination pattern and carbonyl functionality of 4-CPCC confer unique chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloropyridine-2-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of pyridine derivatives or condensation reactions using catalysts like palladium or copper. For example, analogous compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) are synthesized via condensation of 4-chlorobenzaldehyde with aminopyridines, followed by cyclization in solvents like DMF or toluene . Optimization includes adjusting catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–120°C), and solvent polarity to improve yield and purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC (≥95% purity threshold) to assess impurities, as demonstrated in purity checks for related chlorinated pyridines .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Store in moisture-free, airtight containers at 2–8°C to prevent hydrolysis. Use inert atmospheres (e.g., N₂) during reactions, as acyl chlorides are highly reactive. Safety protocols include PPE (gloves, goggles) and fume hoods, as outlined for structurally similar chlorinated compounds .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or computational modeling (DFT) to identify rate-determining steps. For example, conflicting data on nucleophilic substitution vs. elimination pathways can be resolved by tracking intermediate formation via in situ IR spectroscopy or trapping experiments .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Use protecting groups (e.g., silyl ethers) to shield reactive sites.

- Optimize stoichiometry to avoid over-functionalization (e.g., limit nucleophile equivalents to 1.1–1.3×).

- Monitor by-products via LC-MS, as demonstrated in the synthesis of 2-chloro-4-(chloromethyl)pyridine derivatives .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar intermediates?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Compare NOESY (NMR) data to confirm stereochemistry.

- Use X-ray crystallography for unambiguous structural assignment, as applied to chloropyridine N-oxide derivatives .

Q. What catalytic systems improve regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Test palladium/copper bimetallic systems (e.g., PdCl₂/CuI) with ligands like XPhos to enhance C–Cl bond activation. For Suzuki-Miyaura couplings, optimize base (e.g., K₂CO₃) and solvent (toluene/water biphasic systems) to suppress dehalogenation .

Q. Data Analysis & Experimental Design

Q. How to design experiments to assess the hydrolytic stability of this compound under varying pH?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–13).

- Monitor degradation via UV-Vis (λ_max ~270 nm for pyridine derivatives) and quantify hydrolyzed products (e.g., carboxylic acids) by HPLC .

Q. What statistical methods are suitable for analyzing yield variability in multi-step syntheses?

- Methodological Answer : Apply ANOVA to identify critical variables (e.g., temperature, catalyst type). For example, a Plackett-Burman design can screen factors affecting yield in chloropyridine derivatization .

Q. Safety & Compliance

Q. How to ensure compliance with environmental regulations when disposing of this compound waste?

- Methodological Answer : Follow EPA guidelines for halogenated waste: neutralize with aqueous NaOH (1:10 v/v) to convert acyl chloride to non-hazardous carboxylate, then incinerate or dispose via certified hazardous waste facilities .

Properties

IUPAC Name |

4-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNFLRGZHGUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454969 | |

| Record name | 4-chloropyridine-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-66-6 | |

| Record name | 4-chloropyridine-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.